Methylenecyclooctane
Description
Methylenecyclooctane (C₉H₁₄) is a bicyclic hydrocarbon featuring a cyclooctane ring with a methylene group (-CH₂-) substituent. Its structure imparts unique reactivity and physical properties, particularly in solvolysis and isomerization reactions. For instance, under solvolysis conditions in acetic acid, this compound undergoes conversion to 1-methylcyclooctene, highlighting its susceptibility to acid-mediated rearrangements .
Properties
IUPAC Name |
methylidenecyclooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-9-7-5-3-2-4-6-8-9/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWNDZUODCEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189749 | |
| Record name | Methylenecyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-18-6 | |
| Record name | Methylenecyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenecyclooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylenecyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of Methylenecyclooctane
General Synthetic Strategy: Exocyclic Alkene Formation via Dehydrohalogenation or Wittig-Type Reactions
The predominant approach to synthesizing this compound involves the formation of an exocyclic methylene group on the cyclooctane ring. A general procedure described in the literature involves the synthesis of exocyclic alkenes through elimination or Wittig-type reactions starting from cyclooctanone or halogenated cyclooctane derivatives.
Experimental Procedure (General Procedure A)
- Starting materials such as cyclooctanone derivatives are converted into the corresponding exocyclic alkenes by treatment with strong bases (e.g., potassium tert-butoxide) or via Wittig-type methylenation reagents.
- The reaction is typically conducted in dry glassware with distilled solvents under inert atmosphere to prevent moisture interference.
- After completion, the reaction mixture is quenched with saturated aqueous ammonium chloride, extracted with diethyl ether, dried over magnesium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using pentane as eluent.
Yield and Characterization
- This compound was isolated as a colorless oil in approximately 53% yield using this method.
- Spectral data (NMR, IR) matched literature values, confirming the identity and purity of the compound.
This method was reported in a detailed study focused on synthesizing exocyclic alkenes on medium-sized rings, including this compound.
Copper-Catalyzed Borylative Cyclization of Alkynes
A more recent and innovative approach involves copper-catalyzed borylative cyclization of aliphatic alkynes to form methylenecycloalkanes, including this compound derivatives. This method installs both the exocyclic methylene and a boron substituent, which can be further transformed.
Reaction Conditions
- The reaction uses a copper catalyst (e.g., CuCl) in the presence of a suitable ligand such as 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride.
- Alkoxide bases like potassium tert-butoxide are employed.
- The reaction is conducted at moderate temperatures (e.g., 50 °C) for extended times (up to 20 hours).
- The process is highly chemo-, stereo-, and regioselective.
Advantages
- This method allows the installation of various substituents on the cyclooctane ring with defined stereochemistry.
- The boromethylene intermediate is versatile for further functionalization, expanding the chemical space of this compound derivatives.
- Yields for related methylenecyclobutanes range from moderate to high (up to 83%), and the method is scalable.
While the primary focus of this study was on smaller ring systems (cyclobutanes), the methodology is adaptable to larger rings such as cyclooctane, enabling the synthesis of this compound derivatives with functional handles for further synthetic elaboration.
Alternative Methods: Birch Reduction Followed by Functional Group Conversion
Though less directly related to this compound, related cycloalkene derivatives have been prepared via Birch reduction of aromatic precursors followed by functional group transformations such as acyl chloride formation and subsequent reactions to introduce exocyclic methylene groups.
- Birch reduction reduces aromatic rings to cyclohexadienes.
- Subsequent alkylation and chlorination steps allow for the introduction of substituents that can be converted into methylene groups.
- These methods are more commonly applied to six-membered rings but provide conceptual insight into ring functionalization strategies applicable to cyclooctane systems.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| General Procedure A (Base-induced elimination/Wittig) | Strong base (e.g., t-BuOK), dry solvents, flash chromatography | ~53 | Straightforward, well-established | Moderate yield, requires purification |
| Copper-Catalyzed Borylative Cyclization | CuCl catalyst, NHC ligand, t-BuOK base, 50 °C, 20 h | Up to 83 (for related systems) | High selectivity, versatile intermediates | More complex setup, ligand/catalyst required |
| Birch Reduction + Functional Group Conversion | Birch reduction reagents, alkyl halides, chlorinating agents | Variable | Enables diverse functionalization | Multi-step, less direct for this compound |
Research Findings and Analytical Data
- The general procedure for exocyclic alkene synthesis yields this compound as a colorless oil, with spectral data consistent with literature, confirming the successful formation of the exocyclic methylene group.
- Copper-catalyzed borylative cyclization provides a powerful platform for the synthesis of methylenecycloalkanes with additional functional groups, facilitating downstream modifications crucial for drug discovery and complex molecule synthesis.
- The reaction conditions and purification protocols are critical to achieving high purity and yield, with flash chromatography on silica gel and solvent systems such as pentane or dichloromethane-methanol mixtures commonly employed.
Chemical Reactions Analysis
Types of Reactions
Methylenecyclooctane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated pressure.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles, appropriate solvents.
Major Products Formed
Oxidation: Cyclooctanone.
Reduction: Cyclooctane.
Substitution: Substituted cyclooctane derivatives.
Scientific Research Applications
Methylenecyclooctane has several applications in scientific research:
Mechanism of Action
The mechanism of action of methylenecyclooctane involves its interaction with specific molecular targets and pathways. The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physical Properties
The table below compares key physical properties of methylenecyclooctane with structurally related compounds:
Key Observations :
- This compound’s predicted density (0.83 g/cm³) matches cyclooctane, suggesting similar packing efficiency in the liquid phase .
- Boiling points increase with ring size and molecular weight; this compound’s predicted boiling point (~157.8°C) is higher than smaller analogs like methylenecyclohexane (119–121°C) .
Chemical Reactivity and Stability
Solvolysis and Isomerization:
This compound is less stable under acidic conditions compared to larger cycloalkanes. For example:
Q & A
Q. What experimental protocols are recommended for synthesizing methylenecyclooctane, and how can reproducibility be ensured?
this compound is synthesized via catalytic cyclization of 1,8-nonadiene using scandium hydride catalysts like {DpScH}₂. Key steps include:
- Catalyst preparation : Ensure stoichiometric control of scandium precursors and ligands (e.g., PMe₃) to avoid side reactions .
- Reaction conditions : Conduct cyclization at controlled temperatures (e.g., room temperature for smaller rings) to prevent intermolecular coupling .
- Characterization : Use NMR (¹H and ¹³C) and GC-MS to confirm product purity and identity. For reproducibility, document catalyst activation steps, solvent degassing, and inert atmosphere protocols in detail .
Q. How can spectroscopic techniques distinguish this compound from its structural isomers (e.g., 2-methylbicyclo[3.2.1]octane)?
- ¹³C NMR : this compound exhibits a distinct sp² hybridized carbon signal (~110–120 ppm) for the exocyclic methylene group, absent in bicyclic isomers.
- IR Spectroscopy : The C=C stretching vibration (~1640–1680 cm⁻¹) provides further differentiation from saturated bicyclic structures .
- Mass spectrometry : Fragmentation patterns differ due to ring strain; this compound shows dominant cleavage at the methylene bridge .
Q. What thermodynamic stability challenges arise in this compound storage, and how can they be mitigated?
this compound’s strained ring system makes it prone to polymerization or oxidation. Recommendations:
- Store under inert gas (argon/nitrogen) at –20°C.
- Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-initiated degradation.
- Monitor purity via periodic GC analysis .
Advanced Research Questions
Q. How do scandium-based catalysts influence the regioselectivity and kinetics of this compound formation compared to other transition metals?
- Mechanistic studies : {DpScH}₂ facilitates [2+2] cycloaddition via σ-bond metathesis, whereas platinum catalysts favor β-hydride elimination pathways. Kinetic profiling (e.g., Eyring analysis) reveals lower activation barriers for scandium systems .
- Computational modeling : DFT studies show scandium’s Lewis acidity stabilizes transition states, reducing ring strain during cyclization .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
Contradictions often stem from:
- Catalyst pre-treatment : Differences in ligand exchange rates (e.g., PMe₃ vs. THF) alter active species.
- Substrate purity : Trace moisture in dienes deactivates scandium catalysts.
- Resolution : Standardize catalyst activation protocols and use Karl Fischer titration to verify substrate dryness. Cross-validate results using multiple characterization techniques (e.g., XRD for catalyst structure) .
Q. How can computational chemistry predict this compound’s reactivity in ring-opening metathesis polymerization (ROMP)?
- Molecular dynamics simulations : Model strain energy distribution to identify reactive sites.
- DFT calculations : Compare orbital energies of this compound with norbornene derivatives to predict ROMP activity.
- Experimental validation : Use Grubbs’ catalyst to test polymerization rates and correlate with computational data .
Q. What strategies address discrepancies in reported ring-strain energies for this compound?
Discrepancies arise from measurement techniques (e.g., calorimetry vs. computational estimates). To reconcile:
- Benchmark experimental data : Use high-precision combustion calorimetry paired with CCSD(T)-level calculations.
- Correct for solvent effects : Compare strain energies in gas phase vs. solution (e.g., PCM models) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
